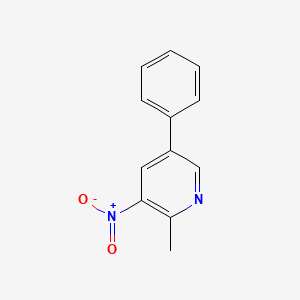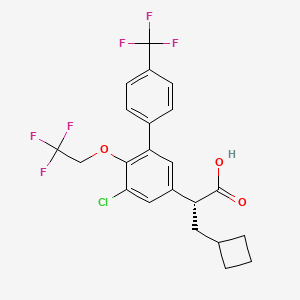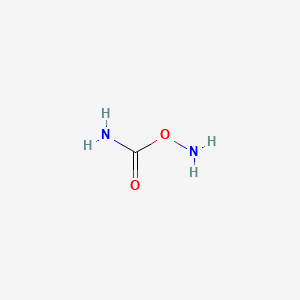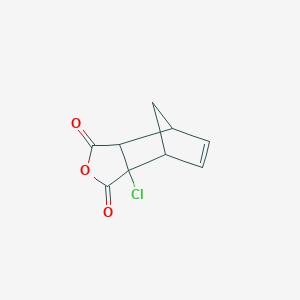
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is known for its ability to modulate the immune response and reduce inflammation by inhibiting the release of inflammatory mediators.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate typically involves multiple steps starting from a suitable steroid precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the necessary ketone groups at positions 3, 11, and 20.
Hydroxylation: Hydroxyl groups are introduced at positions 17 and 21 through hydroxylation reactions.
Acetylation: The hydroxyl groups are then acetylated to form the acetate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Oxidation: Using catalysts to facilitate the oxidation steps.
Selective Hydroxylation: Employing specific reagents to achieve selective hydroxylation.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of additional ketone groups.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acetylating Agents: Acetic anhydride, acetyl chloride.
Major Products
The major products formed from these reactions include various hydroxylated and acetylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other corticosteroids and related compounds.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, such as cytokines and adhesion molecules. The pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.
Vergleich Mit ähnlichen Verbindungen
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate is unique due to its specific structural features and pharmacological properties. Similar compounds include:
Prednisolone: Another corticosteroid with similar anti-inflammatory effects but different pharmacokinetics.
Dexamethasone: Known for its potent anti-inflammatory activity and longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of physiological effects.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.
Eigenschaften
CAS-Nummer |
1323-57-5 |
|---|---|
Molekularformel |
C24H30O6 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-14(26)30-12-20(29)24(13-25)9-7-18-17-5-4-15-10-16(27)6-8-22(15,2)21(17)19(28)11-23(18,24)3/h6,8,10,17-18,21,25H,4-5,7,9,11-13H2,1-3H3/t17-,18-,21+,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
QDQPMZPEGAIRFS-FCUGKPCYSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)CO |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
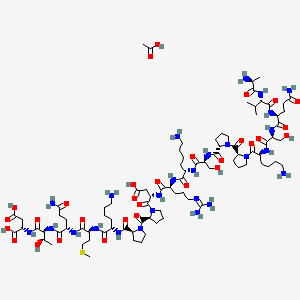
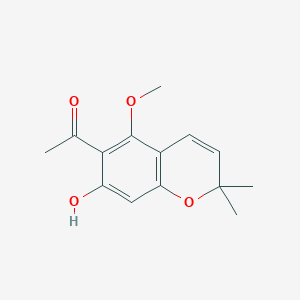

![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
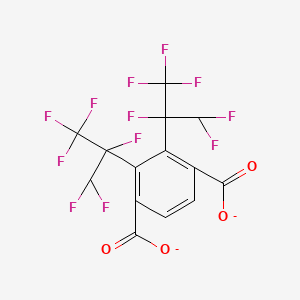
![2H,10H-Fluoreno[1,2-D][1,3]dioxole](/img/structure/B14749634.png)
![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

